An In-depth Technical Guide to 2-Chloro-2-phenylacetic Acid: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 2-Chloro-2-phenylacetic Acid: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of the core properties of 2-Chloro-2-phenylacetic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document details its physicochemical characteristics, synthesis methodologies, and its role as a versatile intermediate in the creation of bioactive molecules.
Core Properties of 2-Chloro-2-phenylacetic Acid
2-Chloro-2-phenylacetic acid, also known as α-chlorophenylacetic acid, is a halogenated derivative of phenylacetic acid.[1] It is a white to light yellow crystalline solid at room temperature.[2] The presence of a chlorine atom on the benzylic carbon significantly influences its reactivity, making it a valuable precursor in various synthetic pathways. This compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and acetone.[2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2-Chloro-2-phenylacetic acid is presented in the tables below, facilitating easy comparison of its properties.
Table 1: Physicochemical Properties of 2-Chloro-2-phenylacetic Acid
| Property | Value | References |
| Chemical Formula | C₈H₇ClO₂ | [3] |
| Molecular Weight | 170.59 g/mol | [3] |
| CAS Number | 4755-72-0 (racemic) | [1] |
| 29125-24-4 ((S)-enantiomer) | [3] | |
| 2444-36-2 (isomer unspecified) | [4] | |
| Melting Point | 76.5-77.2 °C | [5] |
| Boiling Point | 145 °C at 5 mmHg | [2] |
| pKa | 4.07 (at 25 °C) | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetone | [2] |
Table 2: Spectroscopic Data Identifiers for 2-Chloro-2-phenylacetic Acid
| Spectroscopic Data | Identifier/Reference |
| ¹H NMR | [5] |
| ¹³C NMR | [5] |
| Mass Spectrometry | [6] |
| Infrared (IR) Spectroscopy | [6] |
Synthesis and Reactivity
2-Chloro-2-phenylacetic acid is a key synthetic intermediate, and several methods for its preparation have been developed. Its reactivity is centered around the lability of the α-chloro group and the carboxyl functional group.
Synthetic Pathways
One of the common methods for the synthesis of 2-Chloro-2-phenylacetic acid is the α-chlorination of phenylacetic acid.[7] Another established route involves the conversion of mandelic acid.[1] The compound serves as a crucial building block in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, analgesics, and antibiotics.[8] The chloro group on the phenyl ring allows for selective functionalization and coupling reactions, enabling the production of a diverse range of drug molecules.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. Below are protocols for key experiments involving 2-Chloro-2-phenylacetic acid.
General Procedure for the α-Chlorination of Phenylacetic Acid[6]
This protocol describes a general method for the synthesis of 2-chloro-2-phenylacetic acid from phenylacetic acid using trichloroisocyanuric acid (TCCA) as the chlorinating agent and phosphorus trichloride (B1173362) (PCl₃) as a catalyst.
Materials:
-
Phenylacetic acid
-
Phosphorus trichloride (PCl₃)
-
Trichloroisocyanuric acid (TCCA)
-
Ethyl acetate (B1210297)
-
0.5 M aqueous solution of sodium metabisulfite (B1197395)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane
-
Methanol
-
Formic acid
Procedure:
-
To 1 g (7.34 mmol) of phenylacetic acid, add 64 µL (0.73 mmol) of PCl₃.
-
Heat the mixture to 85 °C in an aluminum reaction block and allow it to react for 10 minutes with stirring.
-
At the same temperature, add 850 mg (3.7 mmol) of TCCA portion-wise over 15 minutes.
-
Allow the reaction to proceed at 85 °C for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter.
-
Wash the filtrate with a 0.5 M aqueous solution of sodium metabisulfite and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a mobile phase of dichloromethane/methanol/formic acid (95:5:1) to yield 2-chloro-2-phenylacetic acid.
Role in Drug Development and Biological Activity
While 2-Chloro-2-phenylacetic acid is a crucial starting material in the synthesis of various pharmaceuticals, there is limited direct information available in the scientific literature regarding its specific biological activities or the signaling pathways it may modulate. Its significance in drug development primarily stems from its utility as a versatile chemical scaffold.
The biological activities of compounds derived from 2-Chloro-2-phenylacetic acid are diverse. For instance, diclofenac, a well-known NSAID synthesized from a related precursor, exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[9] Furthermore, various amide derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic activity, also targeting COX enzymes.[9] Other studies have explored the antifungal activity of 2-chloro-N-phenylacetamide derivatives against strains of Aspergillus flavus.[10]
The structure-activity relationship (SAR) studies of 2-phenylaminophenylacetic acid derivatives, a class of compounds for which 2-chloro-2-phenylacetic acid can be a precursor, have shown that substitutions on the phenyl rings significantly impact their COX inhibitory activity and cytotoxicity.[11] This highlights the importance of the strategic use of precursors like 2-chloro-2-phenylacetic acid in modifying the pharmacological profiles of drug candidates.
Safety and Handling
2-Chloro-2-phenylacetic acid is classified as a hazardous substance. It is a skin and serious eye irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[4] It should be stored in a cool, dry, and well-ventilated area.[1]
Conclusion
2-Chloro-2-phenylacetic acid is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and reactivity make it a versatile building block for the synthesis of a wide range of bioactive molecules. While direct evidence of its own biological signaling pathways is not extensively documented, its role as a precursor to established drugs underscores its importance in drug discovery and development. Future research may further elucidate the direct biological effects of this compound and expand its applications in medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. (S)-2-Chloro-2-phenylacetic acid | C8H7ClO2 | CID 12241244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氯苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. jchps.com [jchps.com]
- 7. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
